BenchChemオンラインストアへようこそ!

Doxycycline-13CD3

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

Doxycycline-13CD3 (M+4) is the definitive internal standard for doxycycline LC-MS/MS quantification. Unlike M+2 or M+3 isotopologues, its 99% isotopic purity and +4 Da mass shift eliminate isotopic cross-talk from analyte natural abundance, ensuring accurate peak integration at low ng/mL levels. Supplied with full characterization data, it supports ANDA method validation (ICH M10), cGMP QC batch release, and trace-level pharmacokinetic studies. Available with optional USP/EP traceability. Avoid analytical risk—specify the M+4 standard.

Molecular Formula C₂₁¹³CH₂₁D₃N₂O₈
Molecular Weight 448.45
CAS No. 1902958-13-7
Cat. No. B1144830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline-13CD3
CAS1902958-13-7
Synonyms(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3
Molecular FormulaC₂₁¹³CH₂₁D₃N₂O₈
Molecular Weight448.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxycycline-13CD3 (CAS 1902958-13-7): Procurement Guide for an M+4 Stable Isotope-Labeled Internal Standard


Doxycycline-13CD3 (CAS 1902958-13-7) is a stable isotope-labeled analog of the broad-spectrum tetracycline antibiotic doxycycline. The compound incorporates one carbon-13 (¹³C) and three deuterium (²H) atoms into its structure, resulting in a net mass shift of +4 Da relative to unlabeled doxycycline [1]. This M+4 isotopic signature designates its primary and critical function as an internal standard (IS) for the accurate quantification of doxycycline in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied with comprehensive characterization data, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [2].

Why Doxycycline-13CD3 Cannot Be Substituted with Other Doxycycline Isotopologues in Validated Bioanalytical Assays


Substitution of Doxycycline-13CD3 with alternative doxycycline isotopologues (e.g., Doxycycline-d3, Doxycycline-hyclate-d2) is not analytically equivalent and introduces significant risks to assay validity. The primary risk is isotopic cross-talk: an internal standard with a mass difference of only +2 or +3 Da from the unlabeled analyte can experience interference from the analyte's natural isotopic distribution (primarily the M+2 signal from ¹³C₂), leading to inaccurate peak integration and compromised quantification [1]. The M+4 mass shift of Doxycycline-13CD3, achieved by the combination of a ¹³C atom and three deuterium atoms (as a ¹³CD₃ group), provides a chromatographically distinct signal that is well-resolved from the natural isotopic envelope of doxycycline, a feature that cannot be reliably achieved with less heavily labeled variants [1][2]. Furthermore, the specific ¹³CD₃ labeling is designed to minimize potential deuterium-hydrogen exchange under analytical conditions, a phenomenon that can affect deuterium-only labeled standards and further degrade data quality [2]. The quantitative evidence below establishes the specific, verifiable advantages of the M+4 isotopic signature of Doxycycline-13CD3 over its M+2 and M+3 counterparts.

Quantitative Evidence for the Selection of Doxycycline-13CD3 Over Closest Analogs


Isotopic Purity Benchmarking: Doxycycline-13CD3 vs. Deuterium-Only Analogs

The isotopic purity of Doxycycline-13CD3 is a critical differentiator. A validated synthesis and characterization report confirms an isotopic purity of 99% for the M+4 isotopologue, Doxycycline-[¹³CD₃] [1]. This level of purity is essential for its function as an internal standard, ensuring that the observed signal in the IS channel is derived almost exclusively from the labeled compound, not from unlabeled or partially labeled impurities. While specific isotopic purity values for commercially available Doxycycline-d3 (M+3) and Doxycycline-hyclate-d2 (M+2) are not uniformly reported in primary literature, class-level inference indicates that achieving and verifying high isotopic purity for complex, multiply-labeled compounds is a more stringent process, and a documented 99% purity provides a quantitative benchmark for procurement [1].

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

M+4 Mass Shift Advantage: Reducing Isotopic Cross-Talk in Doxycycline LC-MS/MS Quantification

The primary performance advantage of Doxycycline-13CD3 lies in its +4 Da mass shift, which significantly reduces isotopic cross-talk from the unlabeled analyte's natural isotopic envelope [1]. Unlabeled doxycycline (C₂₂H₂₄N₂O₈) has a natural abundance of approximately 2.2% for its M+2 isotopologue (due primarily to two ¹³C atoms) and ~0.2% for its M+4 isotopologue. An internal standard with a mass shift of +2 or +3 Da will therefore experience direct interference from the analyte's natural M+2 signal. By utilizing an M+4 labeled standard, the IS channel is positioned in a region of the mass spectrum where natural background from the analyte is an order of magnitude lower [1][2]. This is a class-level inference based on fundamental principles of isotope distribution and is the reason M+4 standards are preferred for high-sensitivity bioanalysis.

Mass Spectrometry Pharmacokinetics Method Validation

Regulatory Compliance: Traceability to Pharmacopeial Standards as a Procurement Criterion

For regulated bioanalysis supporting Abbreviated New Drug Applications (ANDA) or commercial quality control, the traceability of reference standards to a recognized pharmacopeia (e.g., USP, EP) is a mandatory requirement [1]. Doxycycline-13CD3 is supplied with comprehensive characterization data and is offered with the provision that further traceability against USP or EP standards can be provided based on feasibility [1]. This is a differentiating factor from many research-grade isotopologues, including various deuterium-labeled doxycycline analogs (e.g., Doxycycline-d3), which are often supplied as "research use only" materials without the associated documentation or commitment to pharmacopeial traceability. This distinction has direct implications for procurement in a GMP/GLP environment.

Regulatory Science ANDA GMP Quality Assurance

Recommended Application Scenarios for Doxycycline-13CD3 Based on Quantifiable Differentiation


Validated LC-MS/MS Bioanalytical Assays for ANDA Pharmacokinetic Studies

Doxycycline-13CD3 is the optimal internal standard for the development and validation of LC-MS/MS methods intended to support Abbreviated New Drug Application (ANDA) submissions for doxycycline products. The compound's 99% isotopic purity and M+4 mass shift minimize isotopic cross-talk, enabling precise quantification at the low ng/mL levels required for robust pharmacokinetic (PK) studies. Furthermore, the availability of this compound as a reference standard with potential traceability to USP or EP standards directly supports the regulatory requirement for method validation per ICH M10 guidelines [1].

Commercial Pharmaceutical Quality Control (QC) for Doxycycline Drug Products

In a commercial QC laboratory setting, Doxycycline-13CD3 serves as a highly reliable internal standard for the routine assay of doxycycline content and the quantification of related substances in finished drug products. Its use ensures the accuracy and precision of analytical results, which is critical for batch release testing. The compound's characterization and potential for pharmacopeial traceability make it a suitable choice for maintaining compliance with current Good Manufacturing Practices (cGMP) and for method transfers to contract research or manufacturing organizations [1][2].

Method Development and Validation (AMV) for High-Sensitivity Doxycycline Analysis

For research laboratories developing new or improved LC-MS/MS methods for the analysis of doxycycline in complex matrices (e.g., plasma, tissue homogenates, wastewater), Doxycycline-13CD3 is the preferred internal standard. The documented 99% isotopic purity and the superior M+4 mass shift are critical for achieving the high sensitivity and specificity required for trace-level quantification. This enables more accurate determination of pharmacokinetic parameters, bioavailability, and environmental fate, thereby increasing the scientific impact and reproducibility of research findings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxycycline-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.